molecular formula C16H12N2OS B2448950 N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide CAS No. 2411272-20-1

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide

Cat. No.: B2448950
CAS No.: 2411272-20-1
M. Wt: 280.35
InChI Key: CSAKFXMUUCBEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide is a compound that features a thiophene ring, a cyano group, and an amide linkage. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 3-(5-cyanothiophen-2-yl)benzylamine with but-2-ynoic acid under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the amide linkage are replaced with other groups.

Scientific Research Applications

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and thiophene ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c1-2-4-16(19)18-11-12-5-3-6-13(9-12)15-8-7-14(10-17)20-15/h3,5-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKFXMUUCBEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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